2-Cyclohexylazetidine hydrochloride
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Overview
Description
2-Cyclohexylazetidine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by a four-membered azetidine ring substituted with a cyclohexyl group, and it is typically available as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-Cyclohexylazetidine hydrochloride, often involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates can provide azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize microwave-assisted reactions and catalytic processes to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
2-Cyclohexylazetidine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the design of bioactive molecules.
Industry: The compound is utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological outcomes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclohexylazetidine hydrochloride include other azetidines and aziridines, which also feature four-membered nitrogen-containing rings .
Uniqueness
What sets this compound apart from similar compounds is its unique cyclohexyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
2-cyclohexylazetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-4-8(5-3-1)9-6-7-10-9;/h8-10H,1-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBKJGLLUOFTOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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